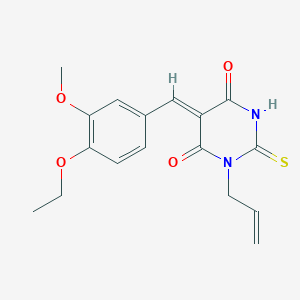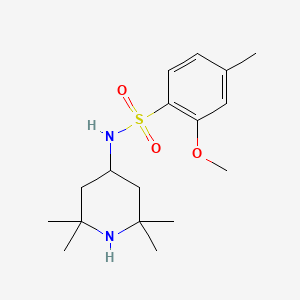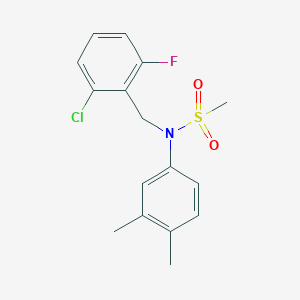
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. CFMS is a sulfonamide derivative that possesses unique chemical properties that make it an ideal candidate for a wide range of applications.
作用機序
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is still not fully understood. However, studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the activity of specific enzymes and proteins that are involved in various biological processes. For example, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and chromatin remodeling. By inhibiting the activity of HDACs, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can alter the expression of various genes, leading to changes in cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can induce apoptosis in cancer cells by activating specific signaling pathways. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various diseases. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is also highly soluble in various organic solvents, making it easy to work with in the lab. However, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide does have some limitations. It is a relatively new compound, and its full range of applications and potential side effects are still not fully understood. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is a potent inhibitor of specific enzymes and proteins, which can lead to off-target effects if not used carefully.
将来の方向性
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several potential future directions for research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the full range of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's anti-cancer effects and to identify any potential side effects. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide also has potential applications in the treatment of various inflammatory diseases and neurological disorders. Future research should focus on identifying the specific mechanisms by which N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects and on developing more targeted therapies based on N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's unique properties.
Conclusion:
In conclusion, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, or N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments, but its full range of applications and potential side effects are still not fully understood. Future research should focus on identifying the specific mechanisms by which N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects and on developing more targeted therapies based on N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's unique properties.
合成法
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide involves the reaction of 2-chloro-6-fluorobenzylamine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various biomedical research studies. One of the primary applications of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is in the field of cancer research. Studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-11-7-8-13(9-12(11)2)19(22(3,20)21)10-14-15(17)5-4-6-16(14)18/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKDTQYVMOEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

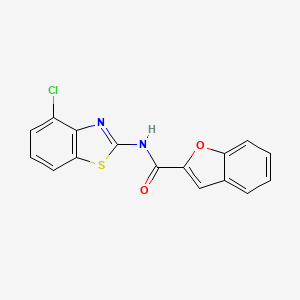

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
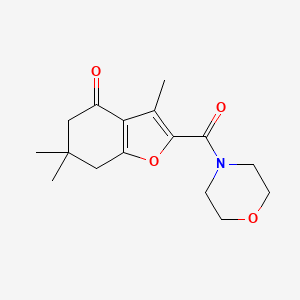
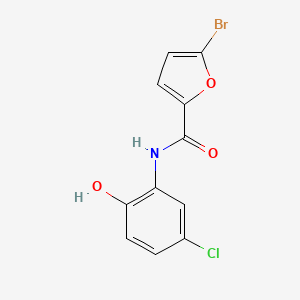
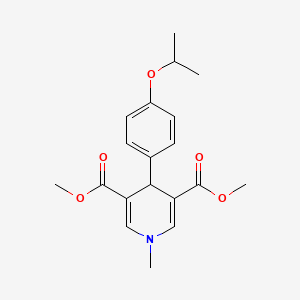
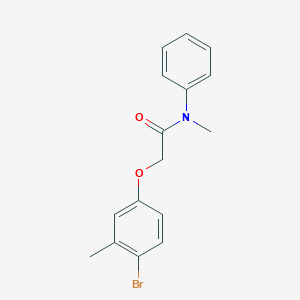
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
